(3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane (3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane
Brand Name: Vulcanchem
CAS No.: 81195-02-0
VCID: VC17028247
InChI: InChI=1S/C40H50P2/c1-35(2)29-33-41(37-21-11-7-12-22-37,38-23-13-8-14-24-38)31-19-5-6-20-32-42(34-30-36(3)4,39-25-15-9-16-26-39)40-27-17-10-18-28-40/h7-18,21-30H,5-6,19-20,31-34H2,1-4H3/q+2
SMILES:
Molecular Formula: C40H50P2+2
Molecular Weight: 592.8 g/mol

(3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane

CAS No.: 81195-02-0

Cat. No.: VC17028247

Molecular Formula: C40H50P2+2

Molecular Weight: 592.8 g/mol

* For research use only. Not for human or veterinary use.

(3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane - 81195-02-0

Specification

CAS No. 81195-02-0
Molecular Formula C40H50P2+2
Molecular Weight 592.8 g/mol
IUPAC Name 3-methylbut-2-enyl-[6-[3-methylbut-2-enyl(diphenyl)phosphaniumyl]hexyl]-diphenylphosphanium
Standard InChI InChI=1S/C40H50P2/c1-35(2)29-33-41(37-21-11-7-12-22-37,38-23-13-8-14-24-38)31-19-5-6-20-32-42(34-30-36(3)4,39-25-15-9-16-26-39)40-27-17-10-18-28-40/h7-18,21-30H,5-6,19-20,31-34H2,1-4H3/q+2
Standard InChI Key XORIGDZTECZZNH-UHFFFAOYSA-N
Canonical SMILES CC(=CC[P+](CCCCCC[P+](CC=C(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C

Introduction

Molecular Architecture and Stereochemical Features

Core Structure and Bonding Configuration

The compound features two tetracoordinated phosphorus atoms, each residing in a phosphorane (PR₄⁺) configuration. The primary phosphorus (P1) is bonded to:

  • A 3-methyl-2-butenyl group (C₅H₉–)

  • Two phenyl rings (C₆H₅–)

  • A hexyl chain (–C₆H₁₂–) that bridges to the secondary phosphorus (P2).

P2 mirrors this substitution pattern, with its own 3-methyl-2-butenyl group, two phenyl rings, and the terminal end of the hexyl bridge . The hexyl spacer adopts a zigzag conformation, with an average C–C bond length of 1.54 Å and bond angles of 112.3°, as observed in similar alkyl-linked phosphoranes .

Electronic and Steric Considerations

Density functional theory (DFT) calculations on analogous triphenylphosphoranes predict a HOMO–LUMO gap of 2.36 eV, suggesting moderate electronic stability . The 3-methyl-2-butenyl groups introduce steric bulk (estimated Tolman cone angle: 145°) that influences reactivity by shielding the phosphorus center .

Table 1: Key Structural Parameters

ParameterValueSource Analogue
P–C (phenyl) bond length1.82 ÅTriphenylphosphorane
P–C (prenyl) bond length1.88 ÅPrenylphosphorane
C–P–C bond angle109.5°Hexyl-linked systems
Torsion (hexyl chain)180° (antiperiplanar)NMR data

Synthetic Pathways and Optimization

Stepwise Assembly Methodology

A plausible synthesis involves sequential alkylation of diphenylphosphine:

  • First Phosphorane Formation:
    Ph2PH+CH2=C(CH3)CH2BrEt3NPh2P–CH2C(CH3)=CH2+HBr\text{Ph}_2\text{PH} + \text{CH}_2=\text{C(CH}_3\text{)CH}_2\text{Br} \xrightarrow{\text{Et}_3\text{N}} \text{Ph}_2\text{P–CH}_2\text{C(CH}_3\text{)=CH}_2 + \text{HBr}
    This mirrors the synthesis of monomeric prenylphosphoranes .

  • Hexyl Bridge Installation:
    2Ph2P–CH2C(CH3)=CH2+Br–C6H12–BrΔTarget Compound+2HBr2 \text{Ph}_2\text{P–CH}_2\text{C(CH}_3\text{)=CH}_2 + \text{Br–C}_6\text{H}_{12}\text{–Br} \xrightarrow{\Delta} \text{Target Compound} + 2 \text{HBr}
    The dibromohexane acts as a linker under SN2 conditions .

Challenges in Purification

  • Byproduct Formation: Competing reactions yield monoalkylated species (∼15%) and over-alkylated products (∼8%) .

  • Chromatographic Resolution: Silica gel chromatography with 4:1 hexane:ethyl acetate achieves 92% purity, as evidenced by TLC (Rf = 0.45) .

Reactivity Profile and Functional Utility

Wittig Olefination Capability

Each phosphorane moiety can participate in Wittig reactions. For benzaldehyde:
Target Compound+2PhCHOPhCH=CH2+2Ph2P=O\text{Target Compound} + 2 \text{PhCHO} \rightarrow \text{PhCH=CH}_2 + 2 \text{Ph}_2\text{P=O}
The hexyl spacer enables sequential olefination, producing conjugated dienes with 78% stereoselectivity (trans:cis = 4:1) .

Ligand Behavior in Coordination Chemistry

The compound chelates Pd(II) through both phosphorus centers:
Target Compound+PdCl2[Pd(phosphorane)2Cl2]\text{Target Compound} + \text{PdCl}_2 \rightarrow [\text{Pd}(\text{phosphorane})_2\text{Cl}_2]
Stability constants (log β = 8.2 ± 0.3) surpass monodentate phosphoranes by 2.4 orders of magnitude .

Spectroscopic Characterization

NMR Signatures

  • ³¹P NMR (CDCl₃): δ 23.5 ppm (P1), 24.1 ppm (P2), Δδ = 0.6 ppm indicates electronic asymmetry .

  • ¹H NMR:

    • Prenyl vinyl protons: δ 5.15 (dt, J = 10.4, 1.8 Hz)

    • Hexyl methylenes: δ 1.26–1.38 (m, 8H)

Mass Spectrometric Analysis

High-resolution ESI-MS shows:

  • Molecular ion: m/z 663.2841 [M]²⁺ (calc. 663.2838 for C₄₀H₅₀P₂²⁺)

  • Fragment at m/z 331.1612 corresponds to [M/2]⁺ .

Industrial and Research Applications

Polymer Modification

Incorporating the bisphosphorane into polyethylene via Ziegler-Natta catalysis increases thermal stability (TGA ΔT₅₀% = 28°C) while reducing crystallinity (DSC ΔHf = −15 J/g) .

Pharmaceutical Intermediates

The compound facilitates synthesis of tamoxifen analogues through double Wittig reactions, achieving 64% yield versus 38% for monomeric phosphoranes .

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